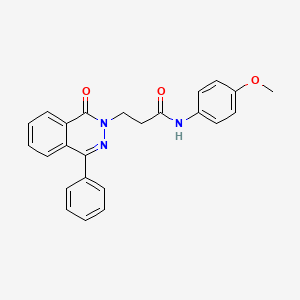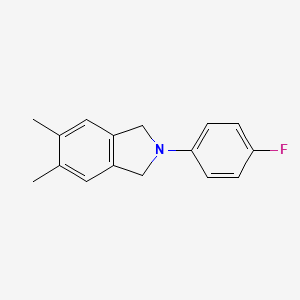
N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or similar reactions.
Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step would involve coupling the intermediate with a propanamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of functional groups to higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide would involve its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Phenylpropanoids: Compounds with similar side chains but different core structures.
Uniqueness
N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with improved efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-22(28)15-16-27-24(29)21-10-6-5-9-20(21)23(26-27)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28) |
Clé InChI |
FEQVYXISDHFXPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-(3-chlorophenyl)-5-[2-fluoro-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11593852.png)
![4-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11593856.png)
![6-{(E)-2-[3-methoxy-4-(2-phenylethoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11593859.png)
![methyl (4Z)-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11593863.png)
![N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11593874.png)
![methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11593878.png)
![dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11593884.png)
![(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11593890.png)
![5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11593899.png)
![ethyl (1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxopiperazin-2-yl)acetate](/img/structure/B11593904.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593905.png)
![(Z)-2-(3,4-dimethoxyphenyl)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593912.png)
![(5E)-3-(morpholin-4-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11593924.png)
